molecular formula C6H7NO4S2 B1583287 Methyl 3-sulfamoylthiophene-2-carboxylate CAS No. 59337-93-8

Methyl 3-sulfamoylthiophene-2-carboxylate

Cat. No. B1583287
CAS RN: 59337-93-8
M. Wt: 221.3 g/mol
InChI Key: PMXNPOJHBQDJKS-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylthiophene-2-carboxylate is a research chemical used in the preparation and synthesis of analogs and derivatives of tenoxicam . It is also known as methyl 3- (aminosulfonyl)-2-thiophenecarboxylate .


Synthesis Analysis

This compound can be synthesized using various methods. For instance, it can be prepared by reacting methyl 3-chlorosulfonyl-2-thiophene carboxylate with 25% ammonia water in 1,4-dioxane . Another method involves refluxing the compound in a 1N methanolic sodium methylate solution .


Molecular Structure Analysis

The molecular formula of Methyl 3-sulfamoylthiophene-2-carboxylate is C6H7NO4S2 . Its InChI code is 1S/C6H7NO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3,(H2,7,9,10) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.254 . It has a density of 1.5±0.1 g/cm3, and its boiling point is 428.3±55.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis Applications : Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates have been synthesized for potential use in organic synthesis and medicinal applications. These compounds were created through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, followed by hydrolysis/decarboxylation and acylation processes (Stephens, Price, & Sowell, 1999).

  • Chemical Stability and Solubility Studies : The acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been investigated. Additionally, complexes of Cu(II), Co(II), and Ni(II) with one of these ligands were prepared and analyzed (Chekanova et al., 2014).

  • Crystal Structure Analysis : Methyl-3-aminothiophene-2-carboxylate, an intermediate in organic synthesis, medicine, dyes, and pesticides, has been studied for its crystal structure. The analysis included single crystal X-ray diffraction, Hirshfeld surface, fingerprint plot, and reduced density gradient (RDG) analysis (Tao et al., 2020).

  • Dyeing Polyester Fibres : Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds were synthesized and used in the production of monoazo disperse dyes for dyeing polyester fabrics. These dyes were found to provide good coloration and fastness properties on polyester fabric (Iyun et al., 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P264, P302+P352, P304+P340, P305+P351+P338, P332+P313, and P337+P313 .

properties

IUPAC Name

methyl 3-sulfamoylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXNPOJHBQDJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044490
Record name Methyl 3-sulfamoylthiophene-2-carboxylate
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Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-sulfamoylthiophene-2-carboxylate

CAS RN

59337-93-8
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester
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Record name Methyl 3-(aminosulfonyl)-2-thiophenecarboxylate
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Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester
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Record name Methyl 3-sulfamoylthiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-, methyl ester
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Record name METHYL 3-(AMINOSULFONYL)-2-THIOPHENECARBOXYLATE
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Synthesis routes and methods

Procedure details

43.5 g (0.181 mole) of methyl 3-chlorosulfonylthiophene-2-carboxylate (VIII) is dissolved in 450 ml of absolute chloroform; ammonia is passed in at room temperature until the mixture has an alkaline reaction. After stirring the solution for a further 3 hours at room temperature (care being taken to keep the solution alkaline) it is extracted with water and the organic phase is dried and evaporated. The crystalline residue may be recrystallized from ethanol; however, for further reaction digestion with ether is sufficient.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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